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3-(3-Pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

Dicer inhibition microRNA biogenesis selectivity profiling

This fragment-like triazinobenzimidazole (CAS 727686-83-1) is a validated selective hit in Dicer-mediated pre-miRNA processing (AID 1347074, Z-score ≥3 at 25 μM). Unlike promiscuous hits, it remains inactive in 13 unrelated assays, providing an initial selectivity filter for miRNA biogenesis research. Its compact core (MW 265, XLogP 2.1), free N1–H donor, and only 2 rotatable bonds reduce entropic binding penalties and offer a synthetically accessible handle for fragment-growing campaigns. Ideal for scaffold-hopping where the 1-benzyl analog's higher logP (4.46) and MW (355) exceed lead-likeness criteria.

Molecular Formula C15H15N5
Molecular Weight 265.31 g/mol
Cat. No. B6055584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
Molecular FormulaC15H15N5
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESC1NC2=NC3=CC=CC=C3N2CN1CC4=CN=CC=C4
InChIInChI=1S/C15H15N5/c1-2-6-14-13(5-1)18-15-17-10-19(11-20(14)15)9-12-4-3-7-16-8-12/h1-8H,9-11H2,(H,17,18)
InChIKeyRDVKZOSDQQZLRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole: Core Identity and Scaffold Context for Procurement Evaluation


3-(3-Pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole (CAS 727686-83-1, PubChem CID 1512285) is a heterocyclic small molecule built on the fused [1,3,5]triazino[1,2-a]benzimidazole scaffold, bearing a pyridin-3-ylmethyl substituent at the N3 position and an unsubstituted N1–H [1]. With a molecular formula of C15H15N5 and a molecular weight of 265.31 g/mol, this compound sits at the lower end of the molecular weight range for screening-library triazinobenzimidazoles, making it a compact, fragment-like entry point within this pharmacophore class [1]. The compound has been deposited in the PubChem Substance database (SID 92225718) and subjected to multiple biochemical screening campaigns, providing publicly accessible bioactivity outcome data across fourteen distinct assay targets [2].

Why 3-(3-Pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole Cannot Be Replaced by In-Class Analogs


Within the [1,3,5]triazino[1,2-a]benzimidazole family, seemingly minor structural variations produce profound divergence in both physicochemical properties and biological activity profiles. The target compound's defining features—an unsubstituted N1–H hydrogen-bond donor, a 3-pyridyl attachment regiochemistry, and the absence of a C2-amino group—collectively distinguish it from the 2-amino-4-aryl series that dominates the anthelmintic literature [1] and from N1-alkylated library analogs such as the 1-benzyl derivative that differ by 90 Da in molecular weight and over 2.3 logP units . Generic substitution within this class is further contraindicated by the target compound's unique bioactivity fingerprint: active in only one of fourteen publicly reported PubChem screening assays (Dicer-mediated pre-microRNA processing, AID 1347074) while remaining inactive against thirteen other targets spanning bacterial enzymes, viral proteins, and human protein–protein interactions [2]. No other triazinobenzimidazole congener has been reported with this selectivity signature, making indiscriminate interchange scientifically indefensible.

Quantitative Differentiation Evidence for 3-(3-Pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole vs. Closest Analogs


Selective Dicer-Mediated Pre-miRNA Processing Activity vs. Broad Multi-Target Inactivity

The target compound is classified as 'Active' in the Dicer-mediated maturation of pre-microRNA assay (PubChem AID 1347074), a cat-ELCCA chemiluminescence-based screen monitoring pre-miR-21 processing by recombinant Dicer at a compound screening concentration of 25 μM, with activity defined by a Z-score ≥3 in at least 50% of replicate runs [1]. In contrast, the same compound tested 'Inactive' in thirteen additional PubChem bioassays encompassing bacterial targets (BasE, DNA helicase, CapD, MbtI, MenB, LtaS), viral targets (V. cholerae chromosome II replication, viral RNA polymerase, KSHV latent infection, HCMV nuclear egress), a human protein–protein interaction (GIV GBA-motif/Gαi), a cell cycle regulator (CDC25B-CDK2/CyclinA), and an HIV-1 TAR RNA displacement assay [2]. This yields a selectivity ratio of 1 active hit versus 13 inactive outcomes across 14 total assay systems (7.1% hit rate), defining a uniquely narrow activity spectrum not shared by other triazinobenzimidazole congeners screened in the same assay panel [2].

Dicer inhibition microRNA biogenesis selectivity profiling

Physicochemical Head-to-Head Comparison: Unsubstituted N1–H vs. 1-Benzyl Derivative

Direct comparison of computed molecular properties between the target compound and its closest commercially available structural analog—1-benzyl-3-(3-pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole (ChemBridge SC-9271075)—reveals substantial differences across four key drug-likeness parameters. The target compound has a molecular weight 90 Da lower (265.31 vs. 355 g/mol), a calculated logP 2.36 units lower (XLogP3-AA 2.1 vs. 4.46), gains one hydrogen-bond donor (HBD = 1 vs. 0) owing to the free N1–H, and presents a larger topological polar surface area (tPSA 46 vs. 37.2 Ų) [1]. These differences place the target compound in a more favorable fragment-like or lead-like chemical space (MW < 300, logP < 3) compared to the 1-benzyl analog, which exceeds typical lead-like logP thresholds [1].

ADME optimization fragment-like properties hydrogen-bond capacity

Rotatable Bond Restriction and Conformational Pre-organization Relative to N1-Substituted Analogs

The target compound possesses only 2 rotatable bonds (the pyridin-3-ylmethyl C–N and the pyridine–methylene linkage), whereas the 1-benzyl analog contains 4 rotatable bonds with the additional benzyl group introducing two more degrees of torsional freedom [1]. This 50% reduction in rotatable bond count translates to a lower entropic penalty upon target binding—estimated at approximately 0.7–1.4 kcal/mol per restricted bond based on general thermodynamic principles—and positions the compound as a more rigidified, conformationally pre-organized ligand compared to N1-alkylated triazinobenzimidazole derivatives [2]. Conformational pre-organization is empirically associated with improved binding affinity and selectivity in fragment-to-lead campaigns.

conformational restriction ligand efficiency entropic penalty

Scaffold-Class Anthelmintic Superiority Over Albendazole with Structural Caveat

Although the target compound lacks the 2-amino substituent present in the anthelmintic triazinobenzimidazole series, the underlying [1,3,5]triazino[1,2-a]benzimidazole scaffold has demonstrated statistically significant superiority over the clinical anthelmintic albendazole in vitro. Specifically, compound 3c (2-amino-4-(thiophen-2-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole) achieved 58.41% larvicidal effect against encapsulated muscle larvae of Trichinella spiralis at 50 μg/mL after 24 h incubation, while albendazole showed lower efficacy at the identical concentration [1]. The pyrrole analog 3f demonstrated 49.90% effectiveness under the same conditions [1]. The target compound shares the identical core scaffold and N3-substitution pattern but diverges at the C2 position (H vs. NH2), meaning this anthelmintic superiority is strictly class-level inference and cannot be directly attributed without experimental confirmation.

anthelmintic activity Trichinella spiralis triazinobenzimidazole scaffold

Procurement-Relevant Application Scenarios for 3-(3-Pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole


Hit Identification for Dicer-Mediated microRNA Processing Modulation

Investigators studying the therapeutic modulation of microRNA biogenesis—particularly pre-miR-21 processing by Dicer in oncology or cardiovascular disease—can procure this compound as a validated active hit from PubChem AID 1347074, where it met the Z-score ≥3 activity threshold at 25 μM screening concentration [1]. Its inactivity across thirteen unrelated assay systems provides an initial selectivity filter, reducing the burden of counter-screening in early hit triage [1].

Fragment-Like Scaffold for Structure-Based Drug Design and Derivatization

With a molecular weight of 265.31 g/mol, XLogP of 2.1, and a free N1–H hydrogen-bond donor, this compound satisfies fragment-like property criteria (MW < 300, logP ≤ 3) and offers a synthetically accessible handle for N1-functionalization or C2-derivatization [2]. Procurement is justified when a compact triazinobenzimidazole core with confirmed commercial availability is needed for fragment-growing or scaffold-hopping campaigns, particularly where the 1-benzyl analog's higher logP (4.46) and larger MW (355) would violate lead-likeness constraints [2].

Triazinobenzimidazole Scaffold Reference for Anthelmintic Lead Optimization

The [1,3,5]triazino[1,2-a]benzimidazole scaffold has demonstrated class-level superiority over albendazole in vitro against T. spiralis larvae, with 2-amino derivatives achieving 58.41% larvicidal effect at 50 μg/mL without detectable cytotoxicity against fibroblast and cancer cell lines [3]. This compound, lacking the 2-amino group, serves as a structurally distinct scaffold reference for medicinal chemists seeking to explore C2-divergent anthelmintic SAR while retaining the validated core and N3-pyridinylmethyl substitution [3].

Selective Probe Development Leveraging Conformational Restriction

The compound's 2 rotatable bonds—half the count of its 1-benzyl analog—confer a degree of conformational pre-organization that is mechanistically associated with reduced entropic binding penalties and improved target selectivity [4]. Researchers designing selective chemical probes for RNA-processing enzymes or other conformationally sensitive targets can justify procurement on the basis of this rigidity advantage, especially when screening hit lists contain flexible, promiscuous alternatives [4].

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